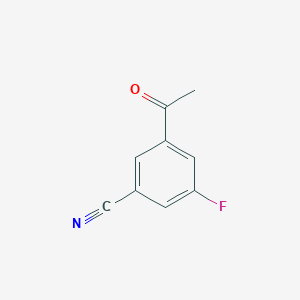

3-Acetyl-5-fluorobenzonitrile

Vue d'ensemble

Description

L'acide 2-cyano-3,12-dioxoolean-1,9-diène-28-oïque (CDDO) est un triterpénoïde synthétique dérivé de l'acide oléanolique, un composé naturel présent dans diverses plantes. Le CDDO a été développé pour améliorer les propriétés anti-inflammatoires de l'acide oléanolique et a montré un potentiel significatif dans diverses applications thérapeutiques, notamment les activités anti-cancéreuses, anti-inflammatoires et antioxydantes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le CDDO est synthétisé à partir de l'acide oléanolique par une série de réactions chimiques. La synthèse implique l'introduction d'un groupe cyano en position C-2 et la formation d'un groupe dioxo en positions C-3 et C-12. Les étapes clés de la synthèse comprennent:

Oxydation: L'acide oléanolique est oxydé pour former l'acide 3-oxo-oléanolique.

Cyanation: L'acide 3-oxo-oléanolique est ensuite réagi avec un agent cyanant pour introduire le groupe cyano en position C-2.

Formation de groupes dioxo: L'étape finale implique la formation de groupes dioxo en positions C-3 et C-12 par une série de réactions d'oxydation

Méthodes de production industrielle

La production industrielle du CDDO suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela implique l'utilisation de catalyseurs efficaces et de conditions réactionnelles pour maximiser le rendement et minimiser les sous-produits. Le processus est généralement effectué dans des réacteurs discontinus avec un contrôle strict de la température, de la pression et du temps de réaction pour garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

Le CDDO subit divers types de réactions chimiques, notamment:

Oxydation: Le CDDO peut être encore oxydé pour former des groupes fonctionnels supplémentaires.

Réduction: Les réactions de réduction peuvent modifier les groupes dioxo en groupes hydroxyle.

Substitution: Le groupe cyano peut être substitué par d'autres groupes fonctionnels pour créer des dérivés ayant des propriétés différentes

Réactifs et conditions courantes

Les réactifs courants utilisés dans les réactions du CDDO comprennent:

Agents oxydants: Comme le permanganate de potassium et le trioxyde de chrome.

Agents réducteurs: Comme le borohydrure de sodium et l'hydrure de lithium aluminium.

Agents cyanants: Comme le bromure de cyanogène et le cyanure de sodium

Principaux produits

Les principaux produits formés à partir des réactions du CDDO comprennent divers dérivés ayant des groupes fonctionnels modifiés. Ces dérivés peuvent avoir des activités biologiques améliorées ou modifiées, ce qui les rend utiles pour différentes applications thérapeutiques .

Applications de la recherche scientifique

Chimie: Le CDDO et ses dérivés sont utilisés comme intermédiaires dans la synthèse d'autres molécules complexes.

Biologie: Le CDDO a montré qu'il modulait diverses voies biologiques, notamment celles impliquées dans l'inflammation et le stress oxydatif.

Médecine: Le CDDO a montré un potentiel en tant qu'agent anticancéreux en induisant l'apoptose dans les cellules cancéreuses. Il a également des propriétés anti-inflammatoires et antioxydantes, ce qui le rend utile dans le traitement de maladies chroniques telles que le diabète et les maladies rénales.

Industrie: Le CDDO est utilisé dans le développement de nouveaux produits pharmaceutiques et comme outil de recherche dans la découverte de médicaments

Mécanisme d'action

Le CDDO exerce ses effets par le biais de plusieurs mécanismes:

Voie Nrf2: Le CDDO active la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), ce qui conduit à la régulation positive des gènes de réponse antioxydante. Cela aide à protéger les cellules du stress oxydatif.

Induction de l'apoptose: Le CDDO induit l'apoptose dans les cellules cancéreuses par le biais des voies intrinsèques et extrinsèques. .

Effets anti-inflammatoires: Le CDDO inhibe la production de cytokines pro-inflammatoires et réduit l'inflammation en modulant l'activité du facteur nucléaire kappa B (NF-κB) et d'autres médiateurs inflammatoires

Applications De Recherche Scientifique

Chemistry: CDDO and its derivatives are used as intermediates in the synthesis of other complex molecules.

Biology: CDDO has been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.

Medicine: CDDO has demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. It also has anti-inflammatory and antioxidant properties, making it useful in the treatment of chronic diseases such as diabetes and kidney disease.

Industry: CDDO is used in the development of new pharmaceuticals and as a research tool in drug discovery

Mécanisme D'action

CDDO exerts its effects through multiple mechanisms:

Nrf2 Pathway: CDDO activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant response genes. This helps protect cells from oxidative stress.

Apoptosis Induction: CDDO induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. .

Anti-inflammatory Effects: CDDO inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating the activity of nuclear factor kappa B (NF-κB) and other inflammatory mediators

Comparaison Avec Des Composés Similaires

Le CDDO fait partie d'une classe de composés appelés triterpénoïdes. Des composés similaires comprennent:

CDDO-Me (Bardoxolone méthyle): Un dérivé méthylique du CDDO ayant des propriétés anti-inflammatoires et anti-cancéreuses améliorées.

CDDO-Im (dérivé imidazolide): Un dérivé avec une solubilité et une biodisponibilité améliorées.

Acide oléanolique: Le précurseur naturel du CDDO ayant une activité anti-inflammatoire plus faible

Le CDDO se démarque par ses activités biologiques puissantes et sa polyvalence dans les applications thérapeutiques. Sa capacité à moduler plusieurs voies de signalisation et à induire l'apoptose dans les cellules cancéreuses en fait un candidat prometteur pour le développement de médicaments .

Propriétés

Numéro CAS |

105515-21-7 |

|---|---|

Formule moléculaire |

C9H6FNO |

Poids moléculaire |

163.15 g/mol |

Nom IUPAC |

3-acetyl-5-fluorobenzonitrile |

InChI |

InChI=1S/C9H6FNO/c1-6(12)8-2-7(5-11)3-9(10)4-8/h2-4H,1H3 |

Clé InChI |

NVTOIWPMCLKTFC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC(=C1)C#N)F |

SMILES canonique |

CC(=O)C1=CC(=CC(=C1)C#N)F |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.